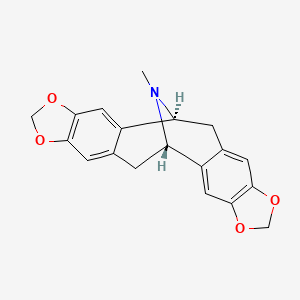

Escholtzine

Description

Structure

3D Structure

Properties

CAS No. |

4040-75-9 |

|---|---|

Molecular Formula |

C19H17NO4 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3/t14-,15-/m0/s1 |

InChI Key |

PGINMPJZCWDQNT-GJZGRUSLSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

Isomeric SMILES |

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4 |

Canonical SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

Synonyms |

crychine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of Escholtzine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escholtzine, a prominent pavine alkaloid isolated from the medicinal plant Eschscholzia californica (California poppy), has garnered significant interest within the scientific community for its potential pharmacological activities. While the sedative, anxiolytic, and analgesic properties of California poppy extracts are well-documented in traditional medicine and preclinical studies, the precise mechanism of action of its individual constituents, including this compound, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interactions with key molecular targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development.

Core Pharmacological Interactions

Current research indicates that the pharmacological effects of Eschscholzia californica extracts are likely attributable to the synergistic or additive actions of a complex mixture of alkaloids. While specific data on this compound's direct interactions with neurotransmitter receptors is limited, studies on the whole extract and other isolated alkaloids provide a foundational understanding of its potential targets.

Interaction with Cytochrome P450 Enzymes

A significant aspect of this compound's pharmacological profile is its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies have demonstrated that this compound exhibits time-dependent inhibition of several key CYP isoforms. This inhibitory activity suggests a potential for herb-drug interactions when this compound-containing products are co-administered with drugs metabolized by these enzymes.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | Inhibition Potency (IC50) | Type of Inhibition |

| CYP3A4 | 3.0 µM | Time-dependent |

| CYP2D6 | 2.0 µM | Time-dependent |

| CYP2C19 | 0.4 µM | Time-dependent |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Putative Mechanisms of Action at Neurotransmitter Systems

While direct quantitative data for this compound's binding affinity and functional activity at neurotransmitter receptors are not yet available in the public domain, the known effects of Eschscholzia californica extracts suggest potential interactions with the following systems:

-

GABAergic System: The sedative and anxiolytic effects of California poppy are often attributed to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. However, it is important to note that studies have shown other alkaloids from the plant, such as (S)-reticuline, to be positive allosteric modulators at specific GABA-A receptor isoforms, while N-methyllaurotetanine showed no effect at the α1β2γ2 subtype.[1][2][3] Further research is required to elucidate the specific role of this compound in GABAergic modulation.

-

Serotonergic System: Extracts of Eschscholzia californica have been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes.[4][5] The aporphine alkaloid N-methyllaurotetanine, also present in the plant, has been identified as an antagonist at the 5-HT1A receptor with an EC50 of 155 nM and a Ki of 85 nM.[4][5] The contribution of this compound to the overall serotonergic activity of the plant extract is yet to be determined through specific binding and functional assays.

Experimental Protocols

The following section outlines the general methodologies employed in the studies that have contributed to our current, albeit limited, understanding of this compound's bioactivity.

Cytochrome P450 Inhibition Assay

The potential for time-dependent inhibition of CYP enzymes by this compound was likely assessed using an in vitro assay with human liver microsomes. A standard protocol for such an assay is as follows:

-

Incubation: Human liver microsomes are pre-incubated with varying concentrations of this compound in the presence of NADPH for a specific duration (e.g., 30 minutes) to allow for potential metabolism-dependent inhibition.

-

Substrate Addition: A probe substrate specific for the CYP isoform of interest is added to the incubation mixture.

-

Metabolite Quantification: The reaction is terminated after a set time, and the formation of the specific metabolite is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Future Directions and Conclusion

The current body of scientific literature provides preliminary insights into the pharmacological profile of this compound, particularly its inhibitory effects on major drug-metabolizing enzymes. However, a significant knowledge gap remains regarding its direct interactions with neurotransmitter receptors and other potential molecular targets. To fully elucidate the mechanism of action of this compound and its contribution to the therapeutic effects of Eschscholzia californica, further research is imperative.

Future studies should prioritize the use of isolated this compound in a battery of in vitro and in vivo experiments, including:

-

Radioligand binding assays to determine its affinity (Ki) for a wide range of receptors, including GABA-A, serotonin, dopamine, and opioid receptors.

-

Functional assays (e.g., electrophysiology, second messenger assays) to characterize its efficacy (EC50) and determine whether it acts as an agonist, antagonist, or modulator at these receptors.

-

In vivo behavioral studies using pure this compound to correlate its molecular activities with its physiological and behavioral effects.

A thorough understanding of the mechanism of action of this compound will not only clarify the pharmacology of California poppy but also unlock its potential for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Escholtzine Biosynthetic Pathway in Eschscholzia californica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of escholtzine, a pavine-type benzylisoquinoline alkaloid (BIA) found in the California poppy, Eschscholzia californica. This document details the enzymatic steps leading to the formation of this compound from the central precursor, (S)-reticuline, and presents available quantitative data on metabolite accumulation and enzyme kinetics. Furthermore, it offers detailed experimental protocols for key research techniques employed in the study of this pathway, including metabolite analysis, gene expression quantification, and genetic transformation. Visual diagrams of the biosynthetic and regulatory pathways are provided to facilitate a comprehensive understanding of the molecular processes involved in this compound production. This guide is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

Eschscholzia californica, commonly known as the California poppy, is a rich source of a diverse array of BIAs, which are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Among these are the pavine-type alkaloids, including this compound and californidine. While the biosynthesis of other BIAs, such as sanguinarine, has been extensively studied in this species, the specific branch leading to this compound is an area of ongoing research. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, providing a technical foundation for further investigation and potential metabolic engineering applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the pivotal intermediate (S)-reticuline, which serves as a branch point for numerous BIA classes. The pathway from L-tyrosine to (S)-reticuline is a well-characterized, multi-step process involving several enzymes.[1] From (S)-reticuline, the pathway diverges towards the formation of pavine alkaloids. While not all enzymes in the this compound-specific branch have been fully characterized in E. californica, a proposed pathway involves the following key steps:

-

N-methylation of (S)-Reticuline: The tertiary amine of (S)-reticuline is methylated to form the quaternary amine, (S)-reticuline-N-methonium salt. This reaction is catalyzed by a (S)-reticuline N-methyltransferase (RNMT) .

-

Rearrangement to Pavine Skeleton: The (S)-reticuline-N-methonium salt is believed to undergo an intramolecular rearrangement to form the characteristic pavine skeleton of (-)-pavine. The precise enzymatic control of this step is yet to be fully elucidated.

-

N-demethylation and Oxidation: Subsequent enzymatic modifications, likely involving demethylation and oxidation steps, are thought to convert (-)-pavine into this compound. A pavine N-methyltransferase (PavNMT) has been identified in other plant species and is likely involved in these transformations.

dot

Caption: Proposed biosynthetic pathway of this compound in Eschscholzia californica.

Key Enzymes

-

(S)-Reticuline N-methyltransferase (RNMT): This enzyme catalyzes the N-methylation of (S)-reticuline, a critical entry point into the pavine alkaloid branch.

-

Pavine N-methyltransferase (PavNMT): While not yet fully characterized in E. californica, homologs of this enzyme are known to be involved in the modification of the pavine skeleton in other species. It is hypothesized to play a role in the final steps of this compound biosynthesis.

-

Berberine Bridge Enzyme (BBE): This well-characterized enzyme diverts (S)-reticuline towards the biosynthesis of protoberberine and benzophenanthridine alkaloids, representing a competing pathway to this compound synthesis.[2][3][4][5]

Quantitative Data

Quantitative analysis of this compound and its precursors is crucial for understanding the pathway's efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data.

Table 1: Alkaloid Content in Eschscholzia californica

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |

| This compound | Aerial Parts | 8.700 ± 0.51 | [2] |

| Californidine | Aerial Parts | 12.5 ± 1.8 | [2] |

| Protopine | Aerial Parts | 0.514 ± 0.038 | [2] |

| Allocryptopine | Aerial Parts | 0.0120 ± 0.0023 | [2] |

| Sanguinarine | Aerial Parts | 0.0191 ± 0.0050 | [2] |

| Chelerythrine | Aerial Parts | 0.068 ± 0.011 | [2] |

| (S)-Reticuline | Aerial Parts | 1.095 ± 0.16 | [2] |

Table 2: Enzyme Kinetic Parameters for Berberine Bridge Enzyme (BBE) from Eschscholzia californica

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| (S)-Reticuline | 1.6 ± 0.2 | 1.5 ± 0.1 | 0.94 | [2][3] |

Note: Kinetic data for RNMT and PavNMT specific to E. californica are not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Metabolite Analysis by HPLC-MS/MS

Objective: To extract, separate, and quantify this compound and other BIAs from E. californica plant material or cell cultures.

Materials:

-

Lyophilized plant tissue or cell culture pellet

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer

Protocol:

-

Extraction:

-

Homogenize 100 mg of lyophilized plant material in 5 mL of methanol.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 4000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Solid Phase Extraction (for culture medium):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous culture medium onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the alkaloids with 5 mL of methanol.

-

Evaporate the eluate to dryness.

-

-

Sample Preparation:

-

Reconstitute the dried extract in 500 µL of methanol:water (1:1, v/v).

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each alkaloid.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the this compound biosynthetic pathway.

Materials:

-

E. californica tissue or cell culture samples

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or probe-based qPCR master mix

-

qPCR instrument

-

Gene-specific primers (see Table 3)

Protocol:

-

RNA Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (200-400 nM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis to verify the specificity of the amplification.

-

Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., actin or ubiquitin).

-

Table 3: Exemplary qRT-PCR Primers for BIA Pathway Genes in E. californica

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| EcBBE | GCTTCATCAAGGGTGTCTCC | TCATCCTCGTCCACATTGAA | [6] |

| EcCYP80B1 | TGGAGGTTGAGGAGATGGAG | GTTGATGTTGGCCTTGTTGA | [6] |

| Actin | GGTGACAATGGAACTGGAATG | AGACGGAGGATAGCGTGAGG | [6] |

Note: Specific primers for RNMT and PavNMT in E. californica may need to be designed based on sequence information from genome or transcriptome databases.

Agrobacterium-mediated Transformation of E. californica Cell Cultures

Objective: To introduce gene constructs (e.g., for overexpression or knockdown) into E. californica cell cultures to study gene function.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector

-

E. californica suspension cell culture (4-6 days old)

-

Co-cultivation medium (e.g., B5 medium with 200 µM acetosyringone)

-

Selection medium (e.g., B5 medium with appropriate antibiotics like kanamycin or hygromycin, and cefotaxime to eliminate Agrobacterium)

-

Sterile filter paper

-

Petri dishes

Protocol:

-

Agrobacterium Preparation:

-

Grow Agrobacterium carrying the plasmid of interest in LB medium with appropriate antibiotics overnight at 28°C.

-

Pellet the bacteria by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-1.0.

-

-

Co-cultivation:

-

Collect 5-10 mL of the E. californica cell suspension and remove the medium.

-

Add the prepared Agrobacterium suspension to the plant cells and incubate for 30-60 minutes at room temperature.

-

Remove the Agrobacterium suspension and place the plant cells on sterile filter paper placed on solid co-cultivation medium.

-

Incubate in the dark at 22-25°C for 2-3 days.

-

-

Selection and Regeneration:

-

Transfer the cells to solid selection medium containing cefotaxime to kill the Agrobacterium and the appropriate selection antibiotic to select for transformed plant cells.

-

Subculture the cells to fresh selection medium every 2-3 weeks.

-

After 6-8 weeks, resistant calli should appear. These can be transferred to liquid selection medium to establish a transformed suspension culture.

-

Signaling and Regulation

The biosynthesis of BIAs in E. californica is tightly regulated by a network of transcription factors and is responsive to environmental cues, such as elicitors.

dot

Caption: Simplified regulatory network of BIA biosynthesis in E. californica.

Transcription Factors

-

WRKY Transcription Factors: Members of the WRKY family of transcription factors have been shown to regulate the expression of BIA biosynthetic genes in E. californica.

-

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are also implicated in the regulation of this pathway, often working in concert with WRKY factors.

Elicitation

Treatment of E. californica cell cultures with elicitors, such as methyl jasmonate (MeJA), has been shown to induce the expression of BIA biosynthetic genes and lead to increased alkaloid accumulation. This response mimics the plant's defense against pathogens and herbivores.

Conclusion

The biosynthetic pathway of this compound in Eschscholzia californica presents a fascinating area of study with potential for the production of valuable pharmaceuticals. While the core pathway from (S)-reticuline has been proposed, further research is needed to fully characterize the enzymes involved, particularly the N-methyltransferases and the enzymes responsible for the pavine ring formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future work focusing on the elucidation of the remaining enzymatic steps and the intricate regulatory networks will be instrumental in enabling the metabolic engineering of E. californica for enhanced production of this compound and other pavine alkaloids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In Vivo Pharmacokinetics of Escholtzine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Escholtzine is a bioactive alkaloid that contributes to the ethnobotanical uses of Eschscholzia californica. Preliminary research suggests its interaction with various biological targets, making its systemic exposure a critical factor in its efficacy and safety. Pharmacokinetics, the study of how an organism affects a drug, provides the framework for understanding the concentration-time profile of a compound in the body. This guide will delve into the known aspects of this compound's behavior and provide the necessary methodological context for future in vivo research.

In Vitro Permeability and Absorption Potential

In vitro studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown that this compound is a highly permeable compound.[1] This high permeability suggests that this compound is likely well-absorbed from the gastrointestinal tract following oral administration.

Metabolism and Potential for Drug Interactions

Research has indicated that this compound interacts with key drug-metabolizing enzymes. Specifically, it has been shown to exhibit time-dependent inhibition of cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[2] Furthermore, this compound can activate the pregnane X receptor (PXR), which may lead to an increased expression of CYP3A4 and CYP1A2.[2] These interactions highlight a potential for drug-drug interactions if this compound is co-administered with other medications that are substrates for these enzymes.

Quantitative Pharmacokinetic Parameters (Illustrative)

Due to the absence of published in vivo pharmacokinetic data for this compound, the following tables are presented for illustrative purposes only . They demonstrate how quantitative data for this compound would be structured once determined through experimentation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single Intravenous Dose)

| Parameter | Unit | Value (Mean ± SD) |

| Half-life (t½) | h | Data not available |

| Volume of Distribution (Vd) | L/kg | Data not available |

| Clearance (CL) | L/h/kg | Data not available |

| Area Under the Curve (AUC₀-inf) | ng·h/mL | Data not available |

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Parameter | Unit | Value (Mean ± SD) |

| Maximum Concentration (Cmax) | ng/mL | Data not available |

| Time to Maximum Concentration (Tmax) | h | Data not available |

| Area Under the Curve (AUC₀-t) | ng·h/mL | Data not available |

| Oral Bioavailability (F%) | % | Data not available |

Standard Experimental Protocols for In Vivo Pharmacokinetic Studies

The following are detailed methodologies for key experiments that would be conducted to determine the in vivo pharmacokinetic profile of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (250-300 g) are a common model for initial pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.

-

Dosing:

-

Intravenous (IV): this compound would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus injection via the tail vein. A typical dose might be 1-5 mg/kg.

-

Oral (PO): this compound would be dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage. A typical dose might be 5-20 mg/kg.

-

Blood Sampling

-

Schedule: Blood samples (approximately 0.25 mL) would be collected from the jugular vein or another appropriate site at predetermined time points. For IV administration, time points could include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, time points could include 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma would then be stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples would typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant would then be injected into the LC-MS/MS system.

-

Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

This compound's Interaction with Cytochrome P450 Enzymes

Conclusion

While the complete in vivo pharmacokinetic profile of this compound remains to be elucidated, existing in vitro data suggests it is a highly permeable compound with the potential for significant drug-drug interactions through its effects on cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct the necessary in vivo studies to quantify the ADME properties of this compound. A thorough understanding of its pharmacokinetics is an indispensable step in the development of this compound as a potential therapeutic agent.

References

Unlocking Nature's Pharmacy: A Technical Guide to Identifying Novel Escholtzine Derivatives in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for identifying novel Escholtzine derivatives from plant extracts, with a primary focus on Eschscholzia californica (California poppy), a rich source of these bioactive alkaloids. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in the discovery and characterization of new therapeutic agents.

Introduction to this compound and its Derivatives

This compound is a pavine-type benzylisoquinoline alkaloid found in various plant species, most notably in the Papaveraceae family.[1] this compound and its derivatives, such as californidine, have garnered significant interest in the scientific community due to their potential pharmacological activities, including sedative, anxiolytic, and analgesic effects.[2] These compounds are hypothesized to exert their effects through interaction with various receptor systems in the central nervous system, such as GABA and serotonin receptors.[3][4] The structural diversity of this compound derivatives presents a promising avenue for the discovery of novel drug candidates with improved efficacy and safety profiles.

Experimental Protocols

The successful identification of novel this compound derivatives hinges on a series of well-defined experimental procedures, from initial extraction to final structure elucidation.

Plant Material and Extraction

2.1.1. Plant Material Preparation: Dried and powdered aerial parts of Eschscholzia californica are commonly used for the extraction of this compound and its derivatives.[5] Proper identification and authentication of the plant material are crucial to ensure the reliability of the research.

2.1.2. Solvent Extraction: A widely used method for the extraction of alkaloids is solvent extraction. A typical protocol involves the following steps:

-

Maceration: The powdered plant material (e.g., 1.872 kg) is macerated in methanol for an extended period (e.g., 10 weeks) to ensure exhaustive extraction.[5]

-

Evaporation: The methanol is then evaporated under reduced pressure to yield a dry extract (e.g., 412.5 g, representing 22% of the initial dry material).[5]

-

Acid-Base Extraction:

-

The dry extract is dissolved in a dilute acid solution (e.g., 1% aqueous H₂SO₄).

-

The aqueous phase is then adjusted to an alkaline pH (e.g., pH ≅ 9) with a suitable base.

-

The alkaloid fraction is subsequently extracted into an organic solvent such as diethyl ether.[5]

-

Purification and Isolation

2.2.1. Solid-Phase Extraction (SPE): SPE is a robust technique for the cleanup and concentration of alkaloids from crude extracts. A detailed protocol for the SPE of alkaloids from a plant matrix is as follows:

-

Sample Preparation: 50 mg of the dried and powdered plant sample is extracted with 5 ml of 5% acetic acid for 30 minutes under sonication.

-

Centrifugation: The mixture is centrifuged, and 3 ml of the supernatant is collected.

-

Cartridge Conditioning: A reversed-phase cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions.

-

Sample Loading: The supernatant is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed sequentially with 0.1 M hydrochloric acid and methanol to remove impurities.

-

Elution: The alkaloids are eluted with a mixture of 28% ammonia and methanol (1:19).

-

Concentration: The eluate is concentrated under a stream of nitrogen at 40°C.

-

Reconstitution: The residue is dissolved in 50% aqueous methanol for subsequent analysis.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation of individual alkaloids from a purified extract. The specific conditions, including the choice of column, mobile phase, and gradient, will depend on the specific compounds being targeted and need to be optimized accordingly.

Characterization and Structure Elucidation

2.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is an indispensable tool for the identification and quantification of known and novel this compound derivatives.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile and an acidic aqueous mobile phase (e.g., 50 mM phosphoric acid).[6]

-

Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of alkaloids. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the de novo structure elucidation of novel compounds.

-

1H NMR: Provides information about the number, connectivity, and chemical environment of protons in a molecule.

-

13C NMR: Provides information about the carbon skeleton of a molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): Are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the novel derivative.

Data Presentation

Clear and concise presentation of quantitative data is essential for the comparison and interpretation of results.

Alkaloid Content in Eschscholzia californica

| Plant Part/Product | Californidine (mg/g or mg/mL) | Eschscholtzine (mg/g or mg/mL) | Protopine (mg/g or mg/mL) | Reference |

| Dry Powder 1 | 1.57 ± SD | 0.39 ± SD | 0.10 ± SD | [7] |

| Dry Powder 2 | 2.00 ± SD | 0.63 ± SD | 0.17 ± SD | [7] |

| Dry Powder 3 | 1.89 ± SD | 0.55 ± SD | 0.14 ± SD | [7] |

| Dry Extract 4 | 2.55 ± SD | 0.38 ± SD | 0.20 ± SD | [7] |

| Dry Extract 5 | 0.76 ± SD | 0.39 ± SD | 0.11 ± SD | [7] |

| Fluid Extract 6 | 0.153 ± SD | 0.085 ± SD | 0.058 ± SD | [7] |

| Fluid Extract 7 | 0.131 ± SD | 0.054 ± SD | 0.008 ± SD | [7] |

| Fluid Extract 8 | 0.148 ± SD | 0.079 ± SD | 0.033 ± SD | [7] |

Bioactivity of Eschscholzia californica Alkaloids

| Compound | Receptor Target | Bioactivity Assay | EC₅₀ (nM) | Kᵢ (nM) | Reference |

| N-methyllaurotetanine | 5-HT₁ₐ | Radioligand Binding | 155 | 85 | [8][9] |

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways are critical for understanding complex processes.

Experimental Workflow for Alkaloid Identification

Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway

Hypothetical Signaling Pathway of an this compound Derivative

Conclusion

The identification of novel this compound derivatives from plant extracts is a promising strategy for the discovery of new therapeutic leads. This technical guide provides a foundational framework for researchers, outlining key experimental protocols, data presentation standards, and visual aids. By employing these systematic approaches, scientists can effectively navigate the complexities of natural product research and contribute to the development of the next generation of pharmaceuticals. Further research is warranted to explore the full therapeutic potential of this diverse class of alkaloids and to elucidate their precise mechanisms of action.

References

- 1. Californidine - Wikipedia [en.wikipedia.org]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. HPLC Analysis of the main alkaloids from Eschscholtzia Californica cham | Semantic Scholar [semanticscholar.org]

- 9. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Escholtzine's role in the specialized metabolism of California Poppy

An In-depth Technical Guide to Escholtzine's Role in the Specialized Metabolism of California Poppy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The California Poppy (Eschscholzia californica) is a prominent member of the Papaveraceae family, recognized for its rich production of specialized metabolites, particularly benzylisoquinoline alkaloids (BIAs). These compounds are responsible for the plant's historical use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2] Among the diverse array of BIAs, this compound, a pavine-type alkaloid, is a significant constituent of the aerial parts of the plant.[3] This technical guide provides a comprehensive overview of this compound's role within the specialized metabolism of the California Poppy, detailing its biosynthesis, physiological effects, and potential for drug development. It consolidates current knowledge on the quantitative distribution of this compound, outlines key experimental protocols for its study, and visualizes its complex biochemical pathways and mechanisms of action.

Introduction: The Chemical Arsenal of the California Poppy

The California Poppy has been established as a valuable model organism for studying the biosynthesis, regulation, and physiological effects of BIAs.[1][4] The plant produces a wide variety of these alkaloids, which are broadly classified into several types, including benzophenanthridines (e.g., sanguinarine), protopines, aporphines, and pavines.[3] While the biochemistry of alkaloids found in the roots, such as sanguinarine, has been extensively studied, the pathways leading to pavine-type alkaloids like this compound, which are predominantly found in the aerial parts, are less understood.[1] This guide focuses specifically on this compound, aiming to provide a detailed resource for researchers investigating its unique properties and therapeutic potential.

The Biosynthesis of this compound: A Partially Unveiled Pathway

The journey to this compound begins with the universal precursor for all BIAs, the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central branch-point intermediate, (S)-reticuline.[5][6] From (S)-reticuline, metabolic pathways diverge to produce the various classes of BIAs.[6]

While the enzymatic steps leading to and from (S)-reticuline for many other alkaloids are well-characterized, the specific enzymes responsible for converting (S)-reticuline into pavine alkaloids like californidine and this compound have not yet been fully identified.[1][3] The proposed pathway involves a series of hydroxylations, methylations, and ring rearrangements, but the genes encoding these specific catalytic enzymes remain elusive.[1][7]

Quantitative Analysis of this compound

The concentration of this compound varies significantly depending on the plant population, growing conditions, and the specific part of the plant analyzed.[8] Quantitative data from various studies are summarized below, providing a baseline for extraction and dosage considerations.

| Sample Type | This compound Concentration | Analytical Method | Reference |

| Aerial Parts (Dry Weight) | 0.2 - 1.0 % | Not Specified | [8] |

| Commercial Herbal Products | 0.05 - 0.63 mg/g | UHPLC-MS/MS | [9] |

| Aerial Parts (Dry Weight) | 0.410 ± 0.065 mg/g | HPLC | [10][11] |

| Methanolic Extract | 0.243 ± 0.012 mg/g | HPLC-DAD | [10] |

| Chloroform Extract | 0.160 ± 0.015 mg/g | HPLC-DAD | [10] |

Pharmacological Profile and Mechanism of Action

This compound is a key contributor to the known sedative, anxiolytic, and analgesic effects of California Poppy extracts.[8][12][13] Its pharmacological activity is multifaceted, involving interactions with several key protein targets in the central nervous system.

Interaction with Cytochrome P450 Enzymes

A critical aspect of this compound for drug development is its interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Studies have shown that this compound exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19.[12][14] This indicates a potential for significant herb-drug interactions, where this compound could alter the metabolism of co-administered pharmaceuticals that are substrates for these enzymes. This property requires careful consideration in any clinical application.

Activity at Serotonin Receptors

Ethanolic extracts of California Poppy, containing this compound among other alkaloids, have been shown to bind to serotonin 5-HT1A and 5-HT7 receptors.[15][16] While the aporphine alkaloid N-methyllaurotetanine has been identified as a potent ligand for the 5-HT1A receptor, the synergistic or independent contribution of this compound to this activity is an area for further investigation.[15] Modulation of the serotonergic system is a well-established mechanism for anxiolytic and sedative effects.

Intestinal Permeability

For oral bioavailability, intestinal absorption is a key parameter. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have demonstrated that this compound is highly permeable.[9] This suggests that this compound is likely well-absorbed from the gastrointestinal tract following oral administration of California Poppy preparations.

Experimental Protocols and Methodologies

The study of this compound involves a range of biochemical and analytical techniques. The following sections detail the methodologies commonly cited in the literature.

Alkaloid Extraction

-

Objective: To extract total alkaloids from dried plant material.

-

Protocol (Methanol Maceration):

-

Finely grind dried aerial parts of E. californica.

-

Macerate the ground material in methanol (e.g., 5g of plant material in 100 mL of methanol).[10]

-

Extraction can be performed over several days at room temperature or accelerated by heating (e.g., 15 minutes at 60°C).[10]

-

Filter the extract to remove solid plant debris.

-

The solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.[10]

-

-

Protocol (Solid Phase Extraction - for culture medium):

-

A C18 solid-phase extraction (SPE) cartridge is used to capture alkaloids from aqueous culture medium.

-

The cartridge is conditioned with methanol and then water.

-

The sample is loaded, and the cartridge is washed to remove impurities.

-

Alkaloids are eluted with methanol or an acidified methanol solution.[17]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify this compound and other alkaloids.

-

System: A typical HPLC setup consists of a pump, injector, column, and a detector (Diode-Array or Fluorescence).[10][17]

-

Column: C12 or C18 reversed-phase column (e.g., Synergi RP-Max, 4 μm, 150 × 4.60 mm).[10]

-

Mobile Phase (Example Gradient): A gradient elution is often used to separate the complex mixture of alkaloids.[10][18]

-

Mobile Phase A: Acetonitrile and a stock solution (e.g., 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine in H₂O, adjusted to pH 2.5) in a 25:75 v/v ratio.[10]

-

Mobile Phase B: Acetonitrile and the stock solution in a 60:40 v/v ratio.[10]

-

A typical gradient might run from 100% A to 80% B over 50 minutes.[10]

-

-

Flow Rate: 0.5 mL/min.[10]

-

Detection: Diode-Array Detector (DAD) at 280 nm for general alkaloid detection.[10] A fluorescence detector (λex 330 nm, λem 570 nm) can be used for selective detection of benzophenanthridines if they are also being analyzed.[17]

-

Quantification: Performed by creating a calibration curve using an external standard of purified this compound.[10]

Intestinal Permeability Assay (Caco-2 Model)

-

Objective: To assess the transport of this compound across the intestinal epithelium.

-

Methodology:

-

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days until they form a differentiated, polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

This compound (dissolved in a transport buffer) is added to the apical (AP) side of the monolayer.

-

Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the basolateral samples is quantified by UHPLC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to determine the rate of transport. A high Papp value indicates high permeability.[9]

-

Future Research and Drug Development Perspectives

The study of this compound presents several compelling avenues for future research and development.

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the unknown enzymes in the pavine alkaloid pathway is a key priority. This could be achieved using transcriptomic and genomic data from the California Poppy, combined with functional genomics approaches like VIGS or CRISPR/Cas9 in cell cultures.[1][19] Unraveling the full pathway could enable synthetic biology approaches to produce this compound in microbial or yeast systems.[5]

-

Pharmacodynamic Studies: While interactions with CYP enzymes and serotonin receptors have been identified, a more comprehensive screening against a wider panel of CNS targets is warranted to fully delineate this compound's mechanism of action.

-

Herb-Drug Interaction Studies: Given the potent, time-dependent inhibition of major CYP enzymes, further in vivo studies are crucial to assess the clinical significance of these interactions.[12] This is a critical safety consideration for the development of any standardized herbal product containing this compound.

-

Lead Compound Optimization: The pavine scaffold of this compound could serve as a starting point for medicinal chemistry campaigns to develop novel therapeutic agents with improved potency, selectivity, and safety profiles for treating anxiety, insomnia, or pain.

References

- 1. Frontiers | California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism [frontiersin.org]

- 2. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. researchgate.net [researchgate.net]

- 6. Antisense RNA-Mediated Suppression of Benzophenanthridine Alkaloid Biosynthesis in Transgenic Cell Cultures of California Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Publication : USDA ARS [ars.usda.gov]

- 15. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis of secondary metabolites from eschscholtzia californica by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchmap.jp [researchmap.jp]

In Vitro Bioactivity of Eschscholtzine: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the pharmacodynamic properties of the poppy-derived alkaloid, Eschscholtzine, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. It details the known in vitro bioactivities, provides experimental protocols for key assays, and visualizes relevant biological pathways.

Introduction

Escholtzine is a bioactive alkaloid naturally occurring in plants of the Papaveraceae family, most notably in the California poppy (Eschscholzia californica). Traditionally, extracts from these plants have been used for their sedative, analgesic, and anxiolytic properties.[1] Modern pharmacological research has begun to investigate the specific contributions of its constituent alkaloids, including Eschscholtzine, to these effects and to explore other potential therapeutic applications. This document provides a comprehensive overview of the currently available in vitro data on the bioactivity of Eschscholtzine, with a focus on its interactions with metabolic enzymes and neurotransmitter receptors.

Interaction with Drug Metabolizing Enzymes

This compound has been shown to interact with several key cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This interaction suggests a potential for herb-drug interactions when Eschscholtzine-containing products are co-administered with conventional medications.

Inhibition of Cytochrome P450 Isoforms

In vitro studies using human liver microsomes have demonstrated that Eschscholtzine can inhibit the activity of several CYP isoforms. Notably, it exhibits time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19, and reversible inhibition of CYP2D6.[1][2] The inhibitory concentrations (IC50) from one study are summarized in the table below.[3]

| CYP Isoform | Inhibition Type | IC50 (µM) |

| CYP3A4 | Time-dependent | 3.0[3] |

| CYP2D6 | Reversible | 2.0[3] |

| CYP2C19 | Time-dependent | 0.4[3] |

| CYP2C9 | Time-dependent | - |

Table 1: In vitro inhibition of major human cytochrome P450 isoforms by Eschscholtzine.

Experimental Protocol: In Vitro CYP Inhibition Assay

A standard in vitro protocol to determine the inhibitory potential of a compound like Eschscholtzine on CYP enzymes using human liver microsomes is outlined below.

Objective: To determine the IC50 value of Eschscholtzine for specific CYP isoforms.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP isoform substrate probes (e.g., midazolam for CYP3A4, bufuralol for CYP2D6, S-mephenytoin for CYP2C19)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare working solutions of HLMs, NADPH regenerating system, substrate probes, and serial dilutions of Eschscholtzine in the incubation buffer.

-

Incubation: In a 96-well plate, combine the HLMs, Eschscholtzine (at various concentrations), and the specific substrate probe.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation Period: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each Eschscholtzine concentration. Plot the percentage of inhibition against the logarithm of the Eschscholtzine concentration and fit the data to a suitable model to calculate the IC50 value.

Interaction with Neurotransmitter Receptors

The traditional use of Eschscholzia californica for its effects on the central nervous system has prompted investigations into the interactions of its alkaloids with various neurotransmitter receptors.

Serotonin Receptor Binding

An ethanolic extract of California poppy, containing Eschscholtzine among other alkaloids, has been shown to bind to serotonin 5-HT1A and 5-HT7 receptors at a concentration of 100 µg/mL.[4] While the specific contribution of Eschscholtzine to this binding was not isolated in this study, it suggests a potential role in modulating serotonergic pathways. The most potent inhibitor of [3H]8-OH-DPAT binding to the 5-HT1A receptor identified in the extract was N-methyllaurotetanine, with an EC50 value of 155 nM.[4]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

The following protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like Eschscholtzine for the 5-HT1A receptor.

Objective: To determine the Ki (inhibitory constant) of Eschscholtzine for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant cell lines or brain tissue)

-

Radioligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane suspension.

-

Non-specific Binding: Radioligand, membrane suspension, and a high concentration of a known non-labeled 5-HT1A ligand (e.g., serotonin).

-

Competition: Radioligand, membrane suspension, and varying concentrations of Eschscholtzine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Eschscholtzine concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Other Potential Bioactivities: Avenues for Future Research

While the effects of Eschscholtzine on CYP enzymes and its potential interaction with serotonin receptors are the most documented in vitro bioactivities, other therapeutic areas warrant investigation based on the traditional uses of Eschscholzia californica and the known activities of related alkaloids.

Anticancer Activity

Currently, there is a lack of specific in vitro studies on the cytotoxic or anticancer effects of isolated Eschscholtzine. However, other alkaloids from the Papaveraceae family, such as protopine, have demonstrated cytotoxic activity against various cancer cell lines. Future research could explore the potential of Eschscholtzine in this area using standard in vitro assays.

Suggested Experimental Approach: MTT Cell Viability Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon cancer cell lines) and a non-cancerous control cell line.

-

Treatment: Expose cells to a range of concentrations of Eschscholtzine for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to the cells. Viable cells will reduce MTT to a purple formazan product.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability at each concentration and determine the IC50 value.

Neuroprotective Effects

The traditional use of California poppy for neurological conditions suggests that its constituents may possess neuroprotective properties. While direct evidence for Eschscholtzine is wanting, in vitro models of neurotoxicity can be employed to screen for such activity.

Suggested Experimental Approach: In Vitro Neuroprotection Assay

-

Cell Model: A neuronal cell line (e.g., SH-SY5Y or PC12).

-

Induction of Neurotoxicity: Induce cell death using a neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta peptides for modeling Alzheimer's disease).

-

Treatment: Co-incubate the cells with the neurotoxin and various concentrations of Eschscholtzine.

-

Assessment of Neuroprotection: Measure cell viability (e.g., using the MTT assay) or other markers of neuronal health (e.g., neurite outgrowth, levels of apoptotic markers).

Anti-inflammatory Activity

The anti-inflammatory potential of Eschscholtzine remains largely unexplored in vitro. General screening assays can be utilized to investigate its effects on key inflammatory mediators.

Suggested Experimental Approach: In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: Use a cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide). Treat the cells with Eschscholtzine and measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.

-

Cyclooxygenase (COX) Inhibition Assay: Evaluate the ability of Eschscholtzine to inhibit the activity of COX-1 and COX-2 enzymes using commercially available assay kits.

Conclusion

The available in vitro data indicate that Eschscholtzine is a bioactive alkaloid with the potential to modulate key biological targets. Its inhibitory effects on major drug-metabolizing enzymes highlight the importance of considering potential herb-drug interactions. Furthermore, preliminary evidence suggests a possible role in the modulation of the serotonergic system. The exploration of its potential anticancer, neuroprotective, and anti-inflammatory activities represents a promising area for future research. The experimental protocols and visualizations provided in this guide are intended to facilitate further investigation into the therapeutic potential of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Escholtzine's Interaction with Neurotransmitter Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escholtzine, a prominent pavine alkaloid isolated from the California poppy (Eschscholzia californica), has garnered scientific interest for its potential psychoactive and therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurotransmitter receptors, including serotonin, GABA, and opioid receptors. While direct quantitative binding data for this compound remains limited in publicly available literature, this paper synthesizes existing qualitative findings and contextualizes them with quantitative data for co-occurring alkaloids from E. californica. Detailed experimental protocols for receptor binding and functional assays are provided, alongside visualizations of the associated signaling pathways to support further research and drug development efforts in this area.

Introduction

Eschscholzia californica, commonly known as the California poppy, has a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties. The plant's pharmacological effects are attributed to a rich profile of benzylisoquinoline alkaloids, of which this compound is a significant component. Understanding the molecular interactions of these alkaloids with central nervous system targets is crucial for elucidating their mechanisms of action and evaluating their therapeutic potential. This whitepaper focuses specifically on this compound, summarizing the evidence for its engagement with major neurotransmitter receptor systems and providing the necessary technical details for researchers to build upon this knowledge.

Quantitative Data on Alkaloid-Receptor Interactions

A thorough review of the scientific literature reveals a notable scarcity of specific quantitative binding data (Kᵢ or IC₅₀ values) for purified this compound at various neurotransmitter receptors. Much of the existing research has focused on crude extracts of Eschscholzia californica or other constituent alkaloids. To provide a valuable comparative context, the following tables summarize the available quantitative data for key alkaloids found alongside this compound in the California poppy.

Table 1: Serotonin Receptor Binding Affinity of Eschscholzia californica Alkaloids

| Alkaloid | Receptor Subtype | Radioligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference |

| N-Methyllaurotetanine | 5-HT₁ₐ | [³H]8-OH-DPAT | Radioligand Binding | 85 | 155 | [1] |

| E. californica Extract (70% EtOH) | 5-HT₁ₐ | [³H]8-OH-DPAT | Radioligand Binding | - | >100 µg/mL | [1] |

| E. californica Extract (70% EtOH) | 5-HT₇ | Not Specified | Radioligand Binding | - | >100 µg/mL | [1] |

Table 2: GABAₐ Receptor Modulation by Eschscholzia californica Alkaloids

| Alkaloid | Receptor Subunit | Method | Effect | Concentration | Reference |

| Various Alkaloids | GABAₐ | Electrophysiology | Do not seem to bind to GABA A receptors and thus to modulate chloride currents | Not Specified |

Note: The study by Fedurco et al. (2015) investigated several alkaloids from E. californica on various GABAₐ receptor subunit combinations. While the study provides detailed electrophysiological data, it concludes that the tested alkaloids, including this compound, did not directly modulate GABA-induced chloride currents in the tested recombinant receptors.

Table 3: Opioid and Cannabinoid Receptor Displacement by Eschscholzia californica Extract and Constituents

| Compound | Receptor | % Inhibition | Concentration | Reference |

| E. californica EtOH Extract | CB₂ | 42% | 10 µg/mL | |

| E. californica EtOH Extract | κ-opioid | 53% | 10 µg/mL | |

| E. californica EtOH Extract | µ-opioid | 52% | 10 µg/mL | |

| Allocryptopine | κ-opioid | 56.3% | 10 µM | |

| Allocryptopine | µ-opioid | 46.8% | 10 µM | |

| N-Methyllaurotetanine | κ-opioid | 41.8% | 10 µM | |

| N-Methyllaurotetanine | µ-opioid | 52.4% | 10 µM |

Note: This study did not report specific displacement values for this compound.

Experimental Protocols

The following sections detail standardized protocols for assays relevant to the study of this compound's interaction with neurotransmitter receptors. These are based on methodologies reported in the cited literature for similar compounds and receptor targets.

Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol is adapted from the methodology used by Gafner et al. (2006) for assessing the binding of Eschscholzia californica alkaloids to the 5-HT₁ₐ receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁ₐ receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific Binding Control: 10 µM 8-OH-DPAT or another suitable 5-HT₁ₐ agonist/antagonist.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

-

Filtration System: Brandel M-24 cell harvester or equivalent, with Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of various concentrations of this compound (typically in a serial dilution).

-

50 µL of [³H]8-hydroxy-DPAT at a final concentration of ~0.5 nM.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

Escholtzine: A Comprehensive Technical Review of its Botanical Distribution and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escholtzine is a pavine-type benzylisoquinoline alkaloid, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current scientific knowledge regarding the botanical distribution of this compound, with a particular focus on its discovery in plant species. While primarily associated with the genus Eschscholzia, this paper will explore the extent of its known presence across the plant kingdom. The guide will also detail the experimental protocols for its identification and quantification and visualize key processes for enhanced understanding.

Data Presentation: Quantitative Analysis of this compound

This compound has been predominantly isolated from and quantified in Eschscholzia californica (California poppy). The concentration of this compound can vary depending on the part of the plant, its geographical origin, and the extraction method used. Below is a summary of quantitative data from various studies.

| Plant Species | Plant Part / Product | This compound Content (mg/g of dry weight) | Reference |

| Eschscholzia californica | Commercial Products | 0.05 - 0.63 | [1] |

| Eschscholzia californica | Aerial Parts | 8.700 ± 0.51 (mg/kg) | [2] |

Note: The significant difference in reported values can be attributed to different analytical methods, sample preparation, and the specific cultivars or ecotypes of the plant studied.

Experimental Protocols

The identification and quantification of this compound in plant matter involve a multi-step process, including extraction, separation, and detection.

Extraction of this compound from Plant Material

A common method for extracting alkaloids, including this compound, from the aerial parts of Eschscholzia californica is through solvent extraction.

-

Method A: Methanol Extraction

-

Maceration: The dried and powdered plant material is macerated in methanol for an extended period (e.g., 10 weeks) to ensure thorough extraction of the alkaloids.[3]

-

Evaporation: The methanol is then evaporated under reduced pressure to yield a dry extract.[3]

-

Acid-Base Extraction: The dry extract is dissolved in an acidic solution (e.g., 1% aqueous H₂SO₄). This protonates the alkaloids, making them water-soluble.[3]

-

Basification and Liquid-Liquid Extraction: The aqueous phase is then basified (e.g., to pH ≅ 9) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are subsequently extracted into an immiscible organic solvent, such as diethyl ether.[3]

-

Final Evaporation: The organic solvent is evaporated to yield the total alkaloid fraction.[3]

-

-

Method B: Pressurized Liquid Extraction (PLE)

-

Sample Preparation: Dried and powdered plant material (e.g., capsules or tablets of flowering parts) is packed into an extraction cell.[2]

-

Extraction: The extraction is performed using an automated solvent extractor (e.g., Dionex ASE 200) with a solvent such as 100% methanol under elevated temperature and pressure.[2]

-

Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for separating and quantifying this compound from a complex mixture of alkaloids.

-

Chromatographic Conditions:

-

Column: A C12 or C18 reversed-phase column is typically used. For example, a Synergi RP-Max (4 μm, 150 × 4.60 mm ID).[3]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine in H₂O, adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile (ACN).[3]

-

Elution Profile: A typical gradient could be: 0–4 min, 100% aqueous buffer; 4–15 min, 0–20% ACN; 15–38 min, 45% ACN; 38–50 min, 80% ACN; 50–60 min, 100% aqueous buffer.[3]

-

Flow Rate: A flow rate of 0.5 mL/min is common.[3]

-

Detection: A Diode-Array Detector (DAD) set at a wavelength of 280 nm is used to detect the alkaloids.[3]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of an authentic this compound standard.[3]

-

Identification: Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification of this compound.

-

Method: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that are characteristic of the this compound molecule, confirming its identity.[3]

Mandatory Visualizations

Experimental Workflow for this compound Identification

Caption: General experimental workflow for the extraction, separation, identification, and quantification of this compound from plant material.

Proposed Biosynthetic Pathway of Pavine Alkaloids

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a complex process that begins with the amino acid L-tyrosine.[4][5] While the complete enzymatic pathway to this compound has not been fully elucidated, the following diagram illustrates the generally accepted steps leading to the pavine alkaloid scaffold.[5][6] The final steps leading specifically to this compound are still under investigation and are represented by a dashed line.[5]

Caption: Proposed biosynthetic pathway of this compound and other pavine alkaloids from L-tyrosine in Eschscholzia californica.

Conclusion: The Botanical Distribution of this compound

Based on a comprehensive review of the available scientific literature, the presence of this compound appears to be confined to the genus Eschscholzia. While it is a well-characterized constituent of Eschscholzia californica, and has been detected in other Eschscholzia species, there is a lack of robust evidence for its natural occurrence in other plant genera, including those within the broader Papaveraceae family and other families known for producing benzylisoquinoline alkaloids.

For researchers in drug discovery and development, this suggests that Eschscholzia species are the primary, if not sole, natural source of this compound. Future research may yet identify this compound in other botanicals, but for now, the California poppy remains the "golden" standard for this compound isolation. Further investigation into the specific enzymes responsible for the final steps of this compound biosynthesis could open avenues for synthetic biology approaches to its production.

References

- 1. Eschscholzia - Wikipedia [en.wikipedia.org]

- 2. ijraset.com [ijraset.com]

- 3. jchr.org [jchr.org]

- 4. grokipedia.com [grokipedia.com]

- 5. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

Toxicological Profile of Eschscholtzine and Major Alkaloids from Eschscholzia californica

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for Eschscholtzine and other major alkaloids found in Eschscholzia californica (California Poppy). It is crucial to note that toxicological data for purified eschscholtzine is exceptionally scarce in publicly available scientific literature. Consequently, this guide synthesizes information from studies on E. californica extracts and its other prominent alkaloid constituents to provide a broader understanding of its potential toxicological profile.

Introduction

Eschscholzia californica Cham. (California Poppy) is a medicinal plant traditionally used for its analgesic, sedative, and anxiolytic properties.[1] Its biological activity is attributed to a diverse range of benzylisoquinoline alkaloids, with eschscholtzine being a significant constituent alongside californidine, protopine, and sanguinarine.[2] While the pharmacological effects of E. californica extracts are relatively well-documented, a detailed toxicological profile of its individual alkaloids, particularly purified eschscholtzine, remains largely uninvestigated. This guide aims to collate and present the existing toxicological data to inform future research and drug development endeavors.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for major alkaloids found in Eschscholzia californica. It is important to reiterate that no specific LD50 or other quantitative toxicity metrics were found for purified eschscholtzine.

Table 1: Acute Toxicity Data for Major Alkaloids in Eschscholzia californica

| Alkaloid | Test Species | Route of Administration | LD50 | 95% Confidence Interval | Reference |

| Sanguinarine | Rat | Oral | 1658 mg/kg | Not Reported | [3] |

| Sanguinarine | Rat | Intravenous | 29 mg/kg | Not Reported | [3][4] |

| Sanguinarine | Rabbit | Dermal | >200 mg/kg | Not Reported | [3] |

| Protopine | Mouse | Oral | 313.10 mg/kg | 245.26–397.17 mg/kg | [5] |

| Protopine Total Alkaloids (from Macleaya cordata) | Mouse | Oral | 481.99 mg/kg | 404.27–574.70 mg/kg | [6][7] |

Table 2: Genotoxicity and Other Toxicity Data for Protopine and E. californica Extract

| Substance | Test System | Endpoint | Result | Reference |

| Protopine Total Alkaloids (from Macleaya cordata) | Mutagenicity Tests (Bone marrow cell chromosome aberration, sperm abnormality, bone marrow cell micronucleus) | Mutagenicity | Negative | [6][7] |

| Protopine Total Alkaloids (from Macleaya cordata) | Rat Teratogenicity Test | Reproductive/Embryonic Developmental Toxicity | NOEL: 7.53 mg/kg | [6][7] |

| Eschscholzia californica Extract | In vitro human placental cell line (BeWo b30) | Cytotoxicity, Genotoxicity | No adverse effects at concentrations up to 30 µg/mL | [8] |

| Eschscholzia californica Extract and Protopine | In vitro human primary lymphocytes | Cell viability, proliferation, and function | No adverse effects | [9] |

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not fully available in the referenced literature. However, the general methodologies employed are outlined below.

Acute Oral Toxicity Studies